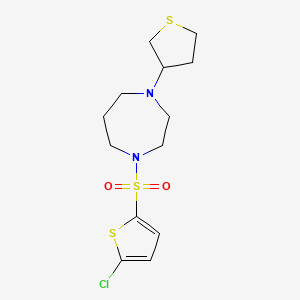

1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane" is a sulfur-containing heterocycle, which is a class of compounds known for their interesting chemical properties and potential biological activities. The presence of both the thiophene and diazepane rings in the molecule suggests that it could be synthesized using methods applicable to sulfur-containing heterocycles and diazepines.

Synthesis Analysis

The synthesis of sulfur-containing heterocycles can be achieved through various methods. One such method involves the use of 1,4-Dithiane-2,5-diol (1,4-DTD) as a synthon, which is a versatile compound that can act as both an electrophile and a nucleophile. This allows for its use in synthetic heterocycle procedures, such as the Gewald reaction to obtain amino-thiophene derivatives and sulfa-Michael/aldol sequences to obtain polysubstituted tetrahydrothiophenes . Although the specific synthesis of the compound is not detailed in the provided papers, the methodologies discussed could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of "1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane" would likely feature a 1,4-diazepane ring, which is a seven-membered heterocyclic compound containing two nitrogen atoms. The sulfonyl group migration techniques described in the synthesis of 1,4-diazepines could be relevant for constructing the sulfonyl-substituted diazepane ring of the compound .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the presence of the sulfonyl and chlorothiophenyl groups. Sulfonyl groups are known to undergo migration reactions, as seen in the sequential 1,3-N- to C- and 1,3-C- to C-migration in the synthesis of 1,4-diazepines . This reactivity could be exploited in further functionalization of the compound. The chlorothiophenyl group could also participate in various reactions, potentially serving as an electrophilic site for nucleophilic aromatic substitution.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane" are not provided in the papers, we can infer that the compound would exhibit properties typical of sulfur-containing heterocycles and diazepines. These might include moderate to high polarity due to the sulfonyl group, potential for hydrogen bonding, and a certain degree of aromaticity from the thiophene rings. The presence of the chloro group could increase the compound's reactivity towards nucleophilic agents.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

- Heterocyclic fused 2,5-dihydrothiophene S,S-dioxides, including structures related to the compound , have been studied as precursors to heterocyclic o-quinodimethanes, showcasing their utility in the synthesis of complex organic molecules. This research demonstrates the potential of these compounds in creating diverse molecular architectures through pyrolytic and cycloaddition reactions (Chaloner et al., 1992).

Sulfone and Ylide Chemistry

- Thiophene S,N-ylides have been identified as a versatile class of sulphimides, with reactions showcasing the synthesis of various sulfone derivatives. These studies highlight the reactivity and potential applications of thiophene sulfones in organic synthesis (Meth–Cohn & Vuuren, 1986).

Catalysis and Material Science

- Novel nanosized N-sulfonated Brönsted acidic catalysts have been developed for promoting the synthesis of polyhydroquinoline derivatives, indicating the role of sulfone-functionalized compounds in catalysis and material science. This research suggests that such compounds could enhance the efficiency of chemical transformations under solvent-free conditions (Goli-Jolodar et al., 2016).

Multicomponent Reactions

- The utilization of sulfone groups in the synthesis of 1,4-diazepines through multicomponent reactions has been demonstrated, showcasing the versatility of sulfone-functionalized compounds in constructing complex heterocyclic frameworks (Banfi et al., 2007).

Eigenschaften

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O2S3/c14-12-2-3-13(20-12)21(17,18)16-6-1-5-15(7-8-16)11-4-9-19-10-11/h2-3,11H,1,4-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBUCPQWKWVRIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CC=C(S2)Cl)C3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-Chlorothiophen-2-yl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methoxypropyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B3008066.png)

![N-[1-[1-(3,5-Dichlorobenzoyl)pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B3008068.png)

![3,4,5-trimethoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3008070.png)

![2-Amino-2-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B3008071.png)

![Tert-butyl 4-[[(5-bromopyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B3008075.png)

![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3008077.png)

![1,3-dimethyl-5-((2-morpholinoethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3008078.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B3008082.png)